molecular formula C28H26N4O5S B11217410 7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11217410
M. Wt: 530.6 g/mol
InChI Key: NBAKCLWCYCIRII-UHFFFAOYSA-N
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Description

The compound 7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one features a quinazolinone core modified with a dioxolo ring, a thioxo group, and a benzyl-piperazine substituent.

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6 g/mol

IUPAC Name

7-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C28H26N4O5S/c1-35-23-5-3-2-4-22(23)30-10-12-31(13-11-30)26(33)19-8-6-18(7-9-19)16-32-27(34)20-14-24-25(37-17-36-24)15-21(20)29-28(32)38/h2-9,14-15H,10-13,16-17H2,1H3,(H,29,38)

InChI Key

NBAKCLWCYCIRII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves multiple steps. One common method includes the following steps:

    Formation of the quinazoline core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with 2-methoxyphenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the thioxo group: This is typically achieved by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a neuroprotective agent, making it of interest in the study of neurodegenerative diseases.

    Medicine: Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves several molecular targets and pathways:

    Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, which are key factors in neurodegenerative diseases.

    Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its 2-methoxyphenyl-piperazine moiety and dioxolo-quinazolinone core. Key analogs and their distinctions are outlined below:

Compound Core Structure Piperazine Substituent Linker Reported Activity Reference
Target Compound Dioxolo-quinazolinone 2-Methoxyphenyl Benzyl-carbonyl Inferred: Antioxidant
7-{6-[4-(2-Fluorophenyl)-1-piperazinyl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one Dioxolo-quinazolinone 2-Fluorophenyl Hexyl-oxo Not specified
7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one Dioxolo-quinazolinone Phenyl Benzyl-carbonyl Not specified
MPY4 (Pyrazole derivative) Pyrazole 4-Methylpiperazine-sulfonyl Benzylidene Antioxidant (H₂O₂ scavenging)

Key Observations :

Methoxy groups are known to influence receptor binding via steric and electronic effects, as seen in MPY4’s antioxidant activity .

Linker Flexibility :

  • The benzyl-carbonyl linker in the target compound may restrict conformational flexibility compared to the hexyl-oxo chain in ’s analog, possibly affecting target engagement .

Spectroscopic and Physicochemical Properties

  • 1H NMR : The 2-methoxyphenyl group would show a singlet at δ ~3.8 ppm (OCH₃), distinct from 2-fluorophenyl’s aromatic splitting patterns .
  • 13C NMR : The carbonyl linker (C=O) resonates at ~165–170 ppm, while the thioxo (C=S) appears downfield (~190 ppm) .
  • Solubility : The methoxy group may improve aqueous solubility compared to phenyl or fluorophenyl analogs, though the dioxolo core could counterbalance this via hydrophobicity .

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